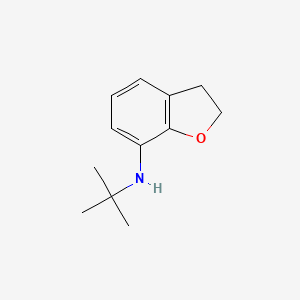
N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine is a chemical compound that belongs to the benzofuran class of compounds Benzofurans are known for their diverse biological activities and are found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine typically involves the construction of the benzofuran ring followed by the introduction of the tert-butyl and amine groups. Common synthetic methods include:
Acid-Catalyzed Cyclization: This method involves the cyclization of compounds containing carbonyl groups through dehydration.
Palladium or Platinum-Catalyzed Ring Closure: This approach uses palladium or platinum catalysts to facilitate the ring closure via an intramolecular Wittig reaction.
Intramolecular Friedel–Crafts Reaction: This method involves the cyclization of α-aryloxycarbonyls under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of protein tyrosine phosphatases, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Amiodarone: An antiarrhythmic agent with a benzofuran structure used to treat cardiac dysrhythmias.
Dronedarone: A benzofuran derivative used to prevent atrial fibrillation and atrial flutter relapses.
Naltrindole: A benzofuran derivative that acts as an antagonist of opioid receptors.
Uniqueness
N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group at the nitrogen atom and the amine group at the 7th position differentiates it from other benzofuran derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Properties
CAS No. |
61070-80-2 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-tert-butyl-2,3-dihydro-1-benzofuran-7-amine |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)13-10-6-4-5-9-7-8-14-11(9)10/h4-6,13H,7-8H2,1-3H3 |
InChI Key |
ZTPLHMULKISBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC=CC2=C1OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


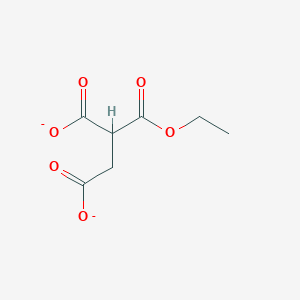
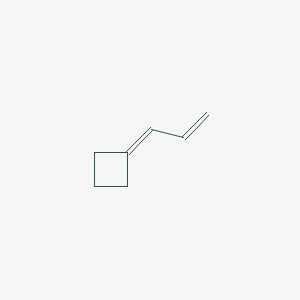
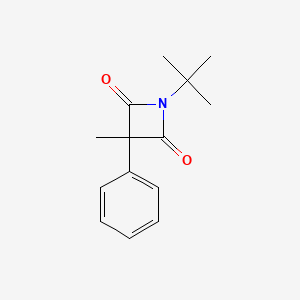

![Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B14589525.png)


![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)
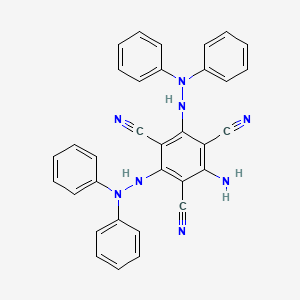
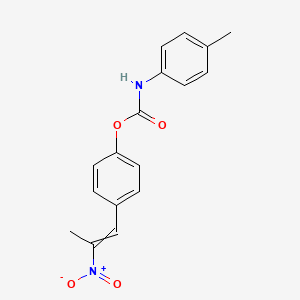

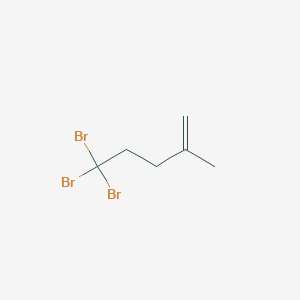
![4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14589578.png)
